Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-methyl-3-oxobutanoate with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted oxazole derivatives .
Scientific Research Applications
Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The exact mechanism of action of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .
Comparison with Similar Compounds
Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives such as:
- Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
- 2-Amino-5-(ethoxycarbonyl)-4-methyl-1,3-oxazole
These compounds share similar structural features but differ in their substitution patterns and functional groups. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHWEVODFTXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87529-17-7 |
Source
|
Record name | ethyl 5-amino-4-methylisoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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